N-(3-chlorophenyl)-4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrobenzamide
Overview
Description
N-(3-chlorophenyl)-4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrobenzamide is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrobenzamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of nitro groups to a benzene ring through nitration using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Introduction of chloro and fluoro groups through halogenation reactions using reagents like chlorine gas or fluorine-containing compounds.
Amination: Formation of the amino group by reacting the halogenated benzene derivative with an amine.
Amidation: Formation of the benzamide structure by reacting the amine with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different oxidation states of the nitro groups.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Various oxidation states of the nitro groups.
Substitution: Derivatives with different functional groups replacing the chloro and fluoro groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of multiple functional groups allows it to participate in diverse biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-4-aminobenzamide: Lacks the fluoro and nitro groups.
N-(3-fluoro-4-methylphenyl)-3,5-dinitrobenzamide: Lacks the chloro group.
N-(3-chlorophenyl)-3,5-dinitrobenzamide: Lacks the fluoro and amino groups.
Uniqueness
N-(3-chlorophenyl)-4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrobenzamide is unique due to the combination of chloro, fluoro, methyl, amino, and nitro groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-(3-fluoro-4-methylanilino)-3,5-dinitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4O5/c1-11-5-6-15(10-16(11)22)23-19-17(25(28)29)7-12(8-18(19)26(30)31)20(27)24-14-4-2-3-13(21)9-14/h2-10,23H,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKQHQXTEIFKRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.